molecular formula C13H16N2O B1265832 1-Benzyl-4-hydroxypiperidine-4-carbonitrile CAS No. 6094-60-6

1-Benzyl-4-hydroxypiperidine-4-carbonitrile

Cat. No. B1265832
CAS RN: 6094-60-6
M. Wt: 216.28 g/mol
InChI Key: XQRLXUYZKZXSBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Benzyl-4-hydroxypiperidine-4-carbonitrile and its derivatives have been synthesized through various methods. Karabasanagouda et al. (2009) describe the synthesis of related biologically active carbonitriles, which could potentially be applied to the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile has been analyzed using techniques like X-ray diffraction. Lyakhov et al. (2000) explored the crystal and molecular structure of a related molecular complex, providing insights into the structural aspects of similar compounds (Lyakhov, Govorova, Lakhvich, & Stanishevskii, 2000).

Chemical Reactions and Properties

Various chemical reactions involving similar carbonitriles have been studied. For instance, the work by Okamoto and Takagi (1989) on the reaction of carbonitriles with hydroxylamine offers insights into the chemical reactivity of compounds like 1-Benzyl-4-hydroxypiperidine-4-carbonitrile (Okamoto & Takagi, 1989).

Physical Properties Analysis

The physical properties of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile and similar compounds have been the subject of various studies. The crystallographic analysis by Moustafa and Girgis (2007) of related compounds provides valuable information on the physical characteristics of these types of molecules (Moustafa & Girgis, 2007).

Chemical Properties Analysis

Investigations into the chemical properties of related carbonitriles have been conducted. For instance, the study by Shi et al. (2006) on the synthesis of carbonitriles in aqueous media gives an understanding of the chemical properties and reactivity of similar compounds (Shi, Yu, Zhuang, & Wang, 2006).

Scientific Research Applications

  • Chemical Synthesis and Molecular Structure Analysis :

    • Albert (1973) studied the synthesis of certain amino-nitriles, including analogues of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile. The study provided insights into the chemical properties and synthesis methods of these compounds (Albert, 1973).
    • Veselov et al. (2009) conducted a study on the regio- and stereoselective synthesis of trans-4-Amino-1-benzyl-3-hydroxypiperidines, which relates to the synthesis processes of compounds like 1-Benzyl-4-hydroxypiperidine-4-carbonitrile (Veselov et al., 2009).
  • Cancer Research and Potential Therapeutic Applications :

    • Ahagh et al. (2019) investigated the anti-proliferative properties of benzochromene derivatives, which are structurally related to 1-Benzyl-4-hydroxypiperidine-4-carbonitrile. This research highlights the potential application of similar compounds in cancer treatment (Ahagh et al., 2019).
  • Pharmaceutical Research and Drug Development :

    • Latli et al. (2017) focused on the development of inhibitors for treating type-2 diabetes, involving compounds structurally similar to 1-Benzyl-4-hydroxypiperidine-4-carbonitrile. This indicates potential applications in drug development for chronic diseases (Latli et al., 2017).
  • Material Science and Corrosion Inhibition :

    • Singh et al. (2016) explored the corrosion inhibition efficiencies of naphthyridine derivatives, which can be related to the properties of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile. Such studies are crucial in understanding the role of these compounds in material science and engineering (Singh et al., 2016).

Safety And Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Future Directions

“1-Benzyl-4-hydroxypiperidine-4-carbonitrile” has potential applications in scientific research, particularly in the study of ligand concentrations attached to epoxy-activated Sepharose 6B .

properties

IUPAC Name

1-benzyl-4-hydroxypiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRLXUYZKZXSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209764
Record name 1-Benzyl-4-hydroxypiperidine-4-carbonitrile
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Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-hydroxypiperidine-4-carbonitrile

CAS RN

6094-60-6
Record name 4-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6094-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-hydroxypiperidine-4-carbonitrile
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Record name 1-Benzyl-4-hydroxypiperidine-4-carbonitrile
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Record name 1-benzyl-4-hydroxypiperidine-4-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 2 g (10.6 mmoles) of 1-benzyl-piperidin-4-one in 14 ml of ethanol are added 6.8 ml (74.5 mmoles) of 2-hydroxy-2-methyl-propionitrile and 0.41 g (3 mmoles) of K2CO3 at 0° C. The mixture is stirred at 0° C. for 5 hours and diluted with diethyl ether. The organic layer is washed with water, dried over Na2SO4 and concentrated. Chromatography on silica gel (CH2Cl2:MeOH=9:1) gives 1.94 g of desired 1-benzyl-4-hydroxy-piperidine-4-carbonitrile in 85% yield.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A slurry of 1-benzyl-4-piperidone (53.3 g, 0.28 mol), sodium bisulfate (38.5 g, 0.32 mol), potassium cyanide (24.5 g, 0.38 mol) and water (200 mL) was stirred 1 hour and then combined with diethyl ether. The mixture was stirred 1 hour and the ether layer was separated, washed with water (2×) and brine (2×), dried (K2CO3), filtered and concentrated. The residue was crystallized from pentane/diethyl ether (3:1, approximately 400 mL) to give 1-benzyl-4-hydroxypiperidine-4-carbonitrile (45 g) as a crude material.
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1-benzylpiperidin-4-one (7.00 g) in 1:1 diethyl ether-water (30 mL) was cooled to 0° C. and treated with potassium cyanide (6.02 g), followed by hydrochloric acid (7.71 mL). The ice bath was removed and the mixture was stirred at room temperature for 18 hours. The phases were separated, and the aqueous layer was extracted with diethyl ether, dried and evaporated in vacuo to provide the title compound (4.08 g) having the following physical data.
Quantity
7 g
Type
reactant
Reaction Step One
Name
diethyl ether water
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.02 g
Type
reactant
Reaction Step Two
Quantity
7.71 mL
Type
reactant
Reaction Step Three

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